Receptor Selectivity Profile: Low Off-Target Activity at Adenosine and Adrenergic Receptors
In a radioligand competitive binding assay, the parent compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine demonstrates a clean selectivity profile against several common off-target receptors. It shows minimal binding affinity for adenosine A1 and A2A receptors as well as alpha-1 and alpha-2 adrenergic receptors, with Ki values all exceeding 100,000 nM (>100 µM) [1]. This provides a favorable baseline for developing selective kinase inhibitors, in contrast to other heterocyclic amines which may possess significant off-target liabilities.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | > 100,000 nM (> 100 µM) |
| Comparator Or Baseline | Adenosine A1/A2A receptors, Alpha-1/2 adrenergic receptors |
| Quantified Difference | Minimal to no measurable affinity at standard assay concentrations. |
| Conditions | Displacement of [3H]DPCPX (A1), [3H]NECA (A2A), and other radioligands in rat brain/striatal membranes. |
Why This Matters
This data confirms the core scaffold's low intrinsic affinity for these common anti-targets, reducing the risk of off-target pharmacology and establishing a clean starting point for lead optimization, which is critical for medicinal chemistry campaigns.
- [1] BindingDB. (2026). BDBM50597772 / CHEMBL5170103. Enzyme Inhibition Constant Data. View Source
